molecular formula C24H22N4O2 B2972066 2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide CAS No. 1797775-82-6

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No. B2972066
CAS RN: 1797775-82-6
M. Wt: 398.466
InChI Key: OGJQYBUJZIOTHU-UHFFFAOYSA-N
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Description

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C24H22N4O2 and its molecular weight is 398.466. The purity is usually 95%.
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Scientific Research Applications

Non-Competitive α-Glucosidase Inhibitors

The compound has been synthesized and evaluated in vitro as a new class of non-competitive α-glucosidase inhibitors . Most of the compounds showed better inhibitory activity than the reference drug (acarbose), with compound 35 being the most potent inhibitor . This work provides a new chemotype for developing novel drugs against type 2 diabetes .

Anti-Inflammatory Agents

In a project exploring new α-glucosidase inhibitors, a group of 3-(1H-indol-5-yl)-1,2,4-oxadiazole heterocyclic derivatives, recently reported as potential anti-inflammatory agents .

Antibacterial Agents

The same group of 3-(1H-indol-5-yl)-1,2,4-oxadiazole heterocyclic derivatives has also been reported as potential antibacterial agents .

Catalyst-Free Synthesis

A series of 3-(1H-indol-3-yl)isoindolin-1-one derivatives were synthesized by the three-component reaction of a phthalaldehydic acid, primary amine, and 1H-indole in water under catalyst-free conditions . The reaction presented here has several advantages, such as clean, one-pot, and easy handling .

Arthritis Treatment

At an intraperitoneal dose of 30mg/kg the compound 3b showed promising effects in adjuvant induced arthritic rats . The compound reduced paw volume, inflammation and pannus formation (in the knee joints) as well as pro-inflammatory gene expression/mRNA levels significantly in arthritic rats .

OLED Applications

Both the fluorophores exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C), and could be excellent candidates for OLED applications .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound could potentially influence a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound could potentially have diverse molecular and cellular effects.

properties

IUPAC Name

2-(3-indol-1-yl-6-oxopyridazin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c29-23(25-20-10-5-8-17-6-1-3-9-19(17)20)16-28-24(30)13-12-22(26-28)27-15-14-18-7-2-4-11-21(18)27/h1-4,6-7,9,11-15,20H,5,8,10,16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJQYBUJZIOTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CN3C(=O)C=CC(=N3)N4C=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

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